CYP2C19 Polymorphism Independence Confers Predictable Acid Suppression Versus PPIs
Tegoprazan demonstrates complete independence from CYP2C19 genetic polymorphisms in achieving gastric acid suppression, whereas esomeprazole (a representative PPI) exhibits phenotype-dependent variability [1]. In a randomized crossover study, night-time acid suppression by tegoprazan showed no dependency on CYP2C19 phenotypes (extensive, intermediate, or poor metabolizers), while esomeprazole's effect trended toward CYP2C19 influence [1].
| Evidence Dimension | CYP2C19 phenotype dependency of acid suppression |
|---|---|
| Target Compound Data | No dependency on CYP2C19 phenotypes for night-time acid suppression |
| Comparator Or Baseline | Esomeprazole: acid suppression tended to be influenced by CYP2C19 phenotypes |
| Quantified Difference | Qualitative difference: tegoprazan showed complete CYP2C19 independence; esomeprazole showed phenotype-dependent variability |
| Conditions | Randomized, open-label, 3-period, 6-sequence crossover study; single oral dose of tegoprazan 50 mg, vonoprazan 20 mg, or esomeprazole 40 mg administered at night in 16 healthy subjects (6 CYP2C19 extensive metabolizers, 5 intermediate metabolizers, 5 poor metabolizers) |
Why This Matters
Predictable acid suppression across genetically diverse populations reduces therapeutic variability and eliminates the need for CYP2C19 genotyping prior to treatment initiation.
- [1] Yang E, Kim S, Kim B, et al. Night-time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole. Br J Clin Pharmacol. 2022;88(7):3288-3296. View Source
